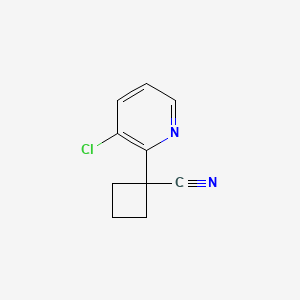![molecular formula C45H50N3O2P B14009594 2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14009594.png)
2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide is a complex organic compound with a molecular formula of C45H50N3O2P and a molecular weight of 695.87 g/mol . This compound is notable for its intricate structure, which includes a phosphino group and a cinchonan derivative, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phosphino group: This step involves the reaction of 2,4,6-trimethylphenyl derivatives with a suitable phosphorus reagent under controlled conditions.
Attachment of the cinchonan derivative: The cinchonan derivative is then introduced through a nucleophilic substitution reaction, where the nitrogen atom of the cinchonan derivative attacks the electrophilic center of the phosphino group.
Final coupling: The final step involves coupling the intermediate product with benzamide under specific reaction conditions to form the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.
化学反応の分析
2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The phosphino group can be oxidized to form phosphine oxides under mild conditions using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of secondary amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis and chiral catalysis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chiral molecules play a crucial role.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of other complex organic compounds
作用機序
The mechanism of action of 2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide involves its interaction with specific molecular targets and pathways. The phosphino group can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. The cinchonan derivative can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to specific biological effects .
類似化合物との比較
2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide can be compared with other similar compounds, such as:
Bis(2,4,6-trimethylphenyl)phosphine oxide: This compound shares the phosphino group but lacks the cinchonan derivative, making it less complex and with different applications.
Cinchonan derivatives: These compounds contain the cinchonan moiety but lack the phosphino group, leading to different chemical and biological properties.
The uniqueness of 2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6’-methoxycinchonan-9-yl]benzamide lies in its combination of the phosphino group and the cinchonan derivative, which imparts distinct chemical reactivity and biological activity.
特性
分子式 |
C45H50N3O2P |
|---|---|
分子量 |
695.9 g/mol |
IUPAC名 |
2-bis(2,4,6-trimethylphenyl)phosphanyl-N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide |
InChI |
InChI=1S/C45H50N3O2P/c1-9-33-26-48-19-17-34(33)24-40(48)42(36-16-18-46-39-15-14-35(50-8)25-38(36)39)47-45(49)37-12-10-11-13-41(37)51(43-29(4)20-27(2)21-30(43)5)44-31(6)22-28(3)23-32(44)7/h9-16,18,20-23,25,33-34,40,42H,1,17,19,24,26H2,2-8H3,(H,47,49)/t33-,34-,40-,42-/m0/s1 |
InChIキー |
OOIUKCPHCNGTCM-LLJQWCRPSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)P(C2=CC=CC=C2C(=O)N[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)C5=C6C=C(C=CC6=NC=C5)OC)C7=C(C=C(C=C7C)C)C)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)P(C2=CC=CC=C2C(=O)NC(C3CC4CCN3CC4C=C)C5=C6C=C(C=CC6=NC=C5)OC)C7=C(C=C(C=C7C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-7-methoxypyrazolo[1,5-a]pyridine](/img/structure/B14009512.png)
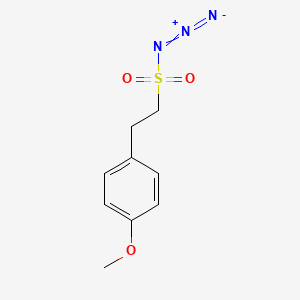
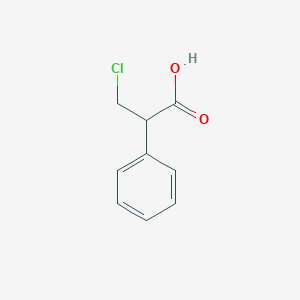
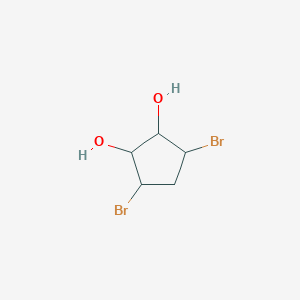

![[2-(4-Methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone](/img/structure/B14009529.png)
![2-chloro-N-(2-chloroethyl)-N-[(2,4-dimethylphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14009533.png)
![N-[2-(1,4-dimethyl-6,7,8,9-tetrahydrodibenzofuran-3-yl)ethyl]formamide](/img/structure/B14009538.png)
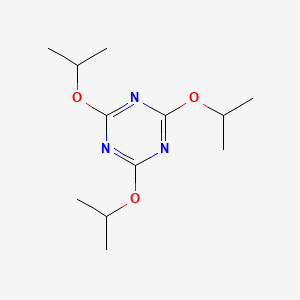
![N,n-bis[(2-chlorophenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14009551.png)

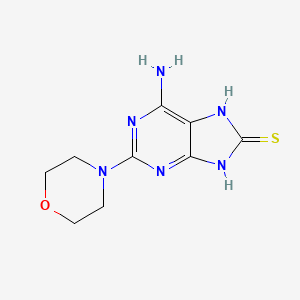
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid](/img/structure/B14009581.png)
